molecular formula C10H12O B1581939 2'-Methylpropiophenone CAS No. 2040-14-4

2'-Methylpropiophenone

Cat. No. B1581939
CAS RN: 2040-14-4
M. Wt: 148.2 g/mol
InChI Key: VQHKICGSBBPFFJ-UHFFFAOYSA-N
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Description

2’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 1-(2-Methylphenyl)-1-propanone .


Molecular Structure Analysis

The molecular structure of 2’-Methylpropiophenone consists of a propiophenone group attached to a phenyl ring . The average mass of the molecule is 148.202 Da and the monoisotopic mass is 148.088821 Da .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

  • Study Context : Palladium-catalyzed reactions involving 2-Hydroxy-2-methylpropiophenone, a variant of 2'-Methylpropiophenone, demonstrate a unique multiple arylation through C-C and C-H bond cleavages. This process results in the formation of compounds like tetraarylethanes and isochroman-3-ones, which are significant in organic synthesis (Wakui et al., 2004).

Photoinitiator Applications in Nanoporous Networks

  • Research Findings : Studies have focused on 2-Hydroxy-2-methylpropiophenone as a photoinitiator. Its diffusion and partition coefficients were determined in nanoporous polydimethylsiloxane networks and poly(ethylene glycol) diacrylate solutions. This research is pivotal for understanding its behavior in hydrogel formation and nano-structured materials (Shin et al., 2017).

Hemoglobin Allosteric Modifiers

  • Innovative Application : Certain derivatives of 2-Methylpropiophenone have been explored as allosteric modifiers of hemoglobin. These compounds have potential applications in areas requiring a reversal of depleted oxygen supply, such as ischemia and stroke, indicating their biomedical relevance (Randad et al., 1991).

Electrocarboxylation Processes

  • Industrial Relevance : Research on the electrocarboxylation of 4-methylpropiophenone demonstrates its potential in industrial processes. This study explores the enantiodiscrimination of electrocarboxylation, which is crucial for asymmetric synthesis in the chemical industry (Zhao et al., 2011).

Magnetic Field Effects on Radical Reactions

  • Physical Chemistry Insights : The influence of weak magnetic fields on radical recombination reactions involving derivatives of 2-Methylpropiophenone has been studied. This research provides insights into the effects of external fields on chemical reaction dynamics, which is significant for understanding reaction mechanisms (Vink & Woodward, 2004).

Methyl 2-Arylpropanoates Synthesis

  • Synthetic Chemistry Application : The reaction of 2-Hydroxypropiophenone dimethyl acetals with sulfuryl chloride has been studied for synthesizing methyl 2-arylpropanoates. This research has pharmaceutical implications, as some of these compounds exhibit anti-inflammatory and analgesic activities (Yamauchi et al., 1987).

Safety And Hazards

2’-Methylpropiophenone may cause skin irritation, may be harmful if absorbed through the skin, may cause eye irritation, may be irritating to mucous membranes and upper respiratory tract, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHKICGSBBPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295185
Record name 2'-Methylpropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methylpropiophenone

CAS RN

2040-14-4
Record name Isobutyrophenone
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Record name 2'-Methylpropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methylpropiophenone
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Synthesis routes and methods

Procedure details

To an oven dried 100 ml 3 neck flask equipped with septa, thermo probe and stirred bar was stirring a solution of o-tolunitrile (1 ml, 8.5 mmol) in 40 ml dry THF at 0° C. To this cold, well stirred solution was added a solution of ethylmagnesium bromide (17 ml, 17 mmol) in THF via syringe while keeping the temperature below 5° C. Removed ice bath and allowed the yellow solution to stir at ambient temperature for 24 h. The reaction was cooled to 0° C. and quenched with a solution of saturated NH4Cl (50 ml), extracted with 2× EtOAc and washed with H2O, brine, drying (MgSO4), filtration and removal of solvent in vacuo to give a crude oil. This material was chromatographed (Silica gel, 3% EtOAc/Hexane) to affort the title product.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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